![molecular formula C8H7ClFNO2 B1306866 3-Chloro-5-fluoro-4-methoxybenzamide CAS No. 886497-40-1](/img/structure/B1306866.png)
3-Chloro-5-fluoro-4-methoxybenzamide
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Description
3-Chloro-5-fluoro-4-methoxybenzamide is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4-methoxybenzamide consists of a benzene ring substituted with a chloro group, a fluoro group, and a methoxy group. The benzamide moiety is attached to the benzene ring .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4-methoxybenzamide is a solid substance at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Gas Sorption and Separation
The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules . This suggests that “3-Chloro-5-fluoro-4-methoxybenzamide” could potentially be used in gas sorption and separation applications .
Antimicrobial Agents
The development of novel, less toxic, and highly effective antimicrobial agents with diverse structures is crucial to fight emerging antibiotic-resistant bacterial infections . The unique structure of “3-Chloro-5-fluoro-4-methoxybenzamide” might make it a potential candidate for such applications .
Chromatographic Separation
A new phase of “3-Chloro-5-fluoro-4-methoxybenzamide” exhibited better separation selectivity (α) and resolution (RS) for the disubstituted benzene isomers under the same mobile phase conditions . This indicates its potential use in chromatographic separation .
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWZMUJOLNVHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291992 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzamide | |
CAS RN |
886497-40-1 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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